1-Cyclopropyl-3-morpholinothiourea

Description

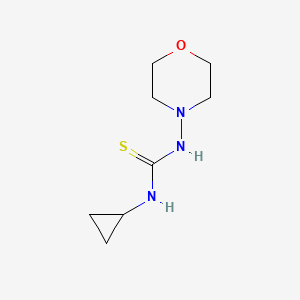

1-Cyclopropyl-3-morpholinothiourea is a thiourea derivative characterized by a cyclopropyl group at position 1 and a morpholine ring at position 3 of the thiourea core. The morpholine substituent, a six-membered ring containing one oxygen and one nitrogen atom, enhances polarity and solubility compared to aromatic or aliphatic substituents.

Properties

IUPAC Name |

1-cyclopropyl-3-morpholin-4-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3OS/c13-8(9-7-1-2-7)10-11-3-5-12-6-4-11/h7H,1-6H2,(H2,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZSSDNBGCBPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-morpholinothiourea typically involves the reaction of cyclopropyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically obtained through large-scale crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-morpholinothiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, alcohols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Thiourea derivatives with various substituents

Scientific Research Applications

1-Cyclopropyl-3-morpholinothiourea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-morpholinothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts conformational rigidity, enhancing the compound’s binding affinity and selectivity. The morpholine ring and thiourea moiety contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Cyclopropyl-3-morpholinothiourea with structurally related compounds, emphasizing differences in functional groups, physicochemical properties, and biological activities.

Structural Analogues with Pyridine vs. Morpholine Substitutions

Compounds such as 1-Cyclopropyl-3-(pyridin-2-yl)thiourea and 1-Cyclopropyl-3-(4-methylpyridin-2-yl)thiourea replace the morpholine group with pyridine rings. Key distinctions include:

- Polarity and Solubility : Morpholine’s oxygen atom increases hydrophilicity compared to pyridine’s aromatic, less-polar structure. This difference may enhance aqueous solubility and bioavailability in drug design contexts.

- Bioactivity : Pyridine-substituted analogs exhibit altered target selectivity. For example, methyl substitution at pyridine’s position 4 (as in 1-Cyclopropyl-3-(4-methylpyridin-2-yl)thiourea) may improve binding affinity for specific enzymes or receptors, whereas morpholine’s conformational flexibility could favor interactions with larger binding pockets .

Thiourea vs. Urea Derivatives

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea replaces the thiourea group with urea. Key differences:

- Acidity and Hydrogen Bonding : Thiourea’s sulfur atom lowers the pKa of the NH groups compared to urea, increasing acidity and altering hydrogen-bonding strength. This property may enhance interactions with metal ions or polar residues in biological targets.

Role of the Cyclopropyl Group

The cyclopropyl group in this compound distinguishes it from compounds like 3,3,3-trifluoropropylamine, which lacks this feature. Cyclopropane’s ring strain:

- Metabolic Stability : The cyclopropyl group may resist oxidative metabolism, improving pharmacokinetic profiles compared to linear or less-strained substituents .

Morpholine-Containing Derivatives

Compounds such as 4-(3-Chloropropyl)morpholine hydrochloride highlight morpholine’s versatility as a solubility-enhancing moiety. However, the absence of a thiourea group in such derivatives limits their ability to engage in sulfur-mediated interactions, underscoring the unique dual functionality of this compound .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Key Properties/Biological Activities | References |

|---|---|---|---|

| This compound | Cyclopropyl, morpholine, thiourea | High polarity, potential enzyme inhibition | |

| 1-Cyclopropyl-3-(pyridin-2-yl)thiourea | Pyridine ring at position 3 | Altered bioactivity profile | |

| 1-(1-Morpholino...)phenylurea | Morpholine, thiophene, urea | Lower acidity than thiourea analogs | |

| 3,3,3-Trifluoropropylamine | Trifluoro group, linear structure | Distinct reactivity due to lack of cyclopropyl | |

| 4-(3-Chloropropyl)morpholine hydrochloride | Morpholine, chloropropyl | Enhanced solubility, no thiourea moiety |

Research Findings and Implications

- Morpholine vs. Pyridine : Morpholine’s polarity and flexibility may favor interactions with hydrophilic targets, whereas pyridine’s aromaticity could enhance π-π stacking in hydrophobic pockets .

- Cyclopropyl Advantage : The cyclopropyl group’s rigidity and metabolic stability make it preferable in drug design over bulkier or more labile substituents .

- Thiourea Reactivity : While thiourea derivatives offer strong target engagement, their oxidative instability necessitates formulation optimizations compared to urea analogs .

Biological Activity

1-Cyclopropyl-3-morpholinothiourea is an organic compound characterized by its unique structural features, including a cyclopropyl group, a morpholine ring, and a thiourea moiety. With the molecular formula C8H15N3OS, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group enhances conformational rigidity, which improves binding affinity and selectivity. Additionally, the morpholine ring and thiourea moiety contribute to the compound's stability and reactivity, making it a versatile molecule for various applications.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics .

- Anticancer Properties : Research has explored the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

- Otoprotection : A notable study identified this compound as protective against aminoglycoside antibiotic-induced hair cell death in zebrafish models. The protective concentration (HC50) was found to be 3.2 μM, showcasing its potential in preventing hearing loss induced by ototoxic drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Evaluation : In a study assessing the efficacy of various compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values ranging from 0.4 to 2.8 μg/mL, demonstrating potent antibacterial activity .

- Cancer Cell Line Studies : In a comparative study involving different thiourea derivatives, this compound showed superior activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of traditional chemotherapeutics .

Research Findings

Recent research has provided insights into the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.